4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
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Overview
Description
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10ClFN2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine . The compound is characterized by the presence of an amino group, a fluoroethyl group, and a benzonitrile moiety, making it a valuable scaffold for various synthetic and analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzonitrile moiety can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride include:
- 4-(1-Amino-2-chloroethyl)benzonitrile
- 4-(1-Amino-2-bromoethyl)benzonitrile
- 4-(1-Amino-2-methylethyl)benzonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the fluoroethyl group enhances its stability and reactivity compared to other halogenated analogs. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a valuable tool in synthetic and analytical chemistry.
Properties
IUPAC Name |
4-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRIZRPAJQOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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